molecular formula C21H22BrN3O2S B14149735 N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 939746-11-9

N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B14149735
CAS No.: 939746-11-9
M. Wt: 460.4 g/mol
InChI Key: HGVZIJHRSRXJQP-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group, a quinazolinone moiety, and a sulfanylacetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions. The brominated phenyl group is introduced via electrophilic aromatic substitution using bromine or brominating agents like N-bromosuccinimide. The final step involves the formation of the sulfanylacetamide linkage through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone moiety can be reduced to dihydroquinazoline derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The brominated phenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The brominated phenyl group may enhance the compound’s binding affinity to its targets, while the sulfanylacetamide linkage could facilitate its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • N-(4-fluoro-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
  • N-(4-iodo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-bromo-3-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is unique due to the presence of the brominated phenyl group, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding interactions and overall stability.

Properties

CAS No.

939746-11-9

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H22BrN3O2S/c1-13(2)11-25-20(27)16-6-4-5-7-18(16)24-21(25)28-12-19(26)23-15-8-9-17(22)14(3)10-15/h4-10,13H,11-12H2,1-3H3,(H,23,26)

InChI Key

HGVZIJHRSRXJQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC(C)C)Br

Origin of Product

United States

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